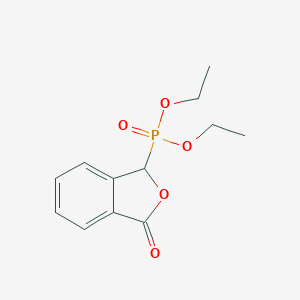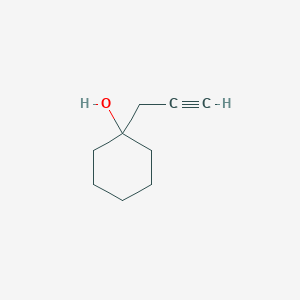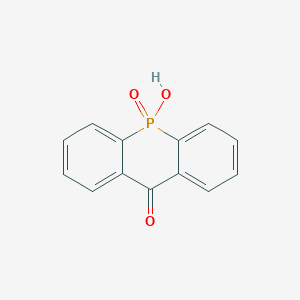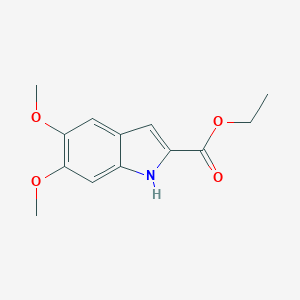
Dimethylsilylene distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsilylene distearate is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in research. It is a type of organosilicon compound that is synthesized through a complex process and has been found to have several biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of dimethylsilylene distearate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts their ability to function and replicate, leading to their eventual death.
Biochemical and Physiological Effects:
Dimethylsilylene distearate has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dimethylsilylene distearate in lab experiments is its ability to act as a surfactant. This makes it useful in the preparation of nanoparticles, which are commonly used in drug delivery and imaging. Additionally, its antimicrobial properties make it a potential candidate for use in the development of new antibiotics. However, one of the main limitations of using dimethylsilylene distearate is its insolubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on dimethylsilylene distearate. One area of interest is its potential use in the development of new antibiotics. Another area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of dimethylsilylene distearate and its potential applications in various fields such as drug delivery, catalysis, and imaging.
Conclusion:
In conclusion, dimethylsilylene distearate is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in research. It is synthesized through a complex process and has been found to have several biochemical and physiological effects. Its potential applications in various fields such as drug delivery, catalysis, and imaging make it a promising candidate for further research.
Méthodes De Synthèse
Dimethylsilylene distearate is synthesized through a complex process that involves the reaction of stearic acid with chlorodimethylsilane in the presence of a catalyst. The reaction produces dimethylsilylene distearate as a white, waxy solid that is insoluble in water and has a melting point of 70-73°C.
Applications De Recherche Scientifique
Dimethylsilylene distearate has been extensively studied for its potential applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, which are used in various fields such as drug delivery, catalysis, and imaging. It is also used as a lubricant in the manufacture of polymers and plastics. Additionally, dimethylsilylene distearate has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propriétés
Numéro CAS |
18856-04-7 |
|---|---|
Nom du produit |
Dimethylsilylene distearate |
Formule moléculaire |
C38H76O4Si |
Poids moléculaire |
625.1 g/mol |
Nom IUPAC |
[dimethyl(octadecanoyloxy)silyl] octadecanoate |
InChI |
InChI=1S/C38H76O4Si/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(39)41-43(3,4)42-38(40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3 |
Clé InChI |
IAJABPQCIRWNLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)OC(=O)CCCCCCCCCCCCCCCCC |
Autres numéros CAS |
18856-04-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



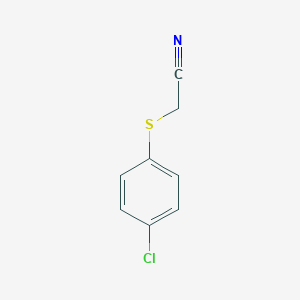
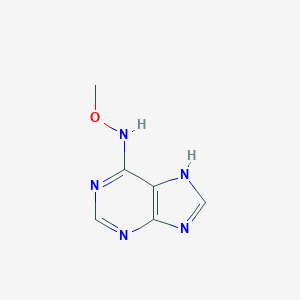


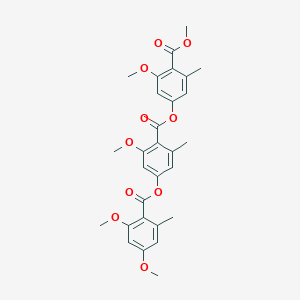
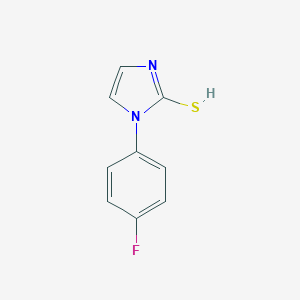
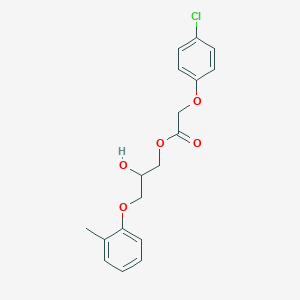
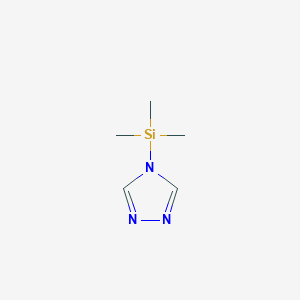
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
